methyl 4-ethyl-1H-imidazole-5-carboxylate
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Overview
Description
Methyl 4-ethyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Mechanism of Action
Target of Action
Methyl 4-ethyl-1H-imidazole-5-carboxylate, also known as Methyl 5-ethyl-1H-imidazole-4-carboxylate, primarily targets the photosynthetic electron flow and ATP-synthesis . It forms coordination compounds with Co (2+) .
Mode of Action
The compound interacts with its targets by forming coordination compounds with Co (2+). This interaction results in the inhibition of photosynthetic electron flow and ATP-synthesis .
Biochemical Pathways
The affected pathway is the photosynthetic electron flow and ATP-synthesis pathway. The compound’s action on this pathway results in the inhibition of photosynthesis, which is a crucial process for energy production in plants .
Pharmacokinetics
Its solubility in chloroform/methanol suggests that it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of photosynthetic electron flow and ATP-synthesis . This inhibition can have significant effects on the energy production processes of the target organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-ethyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 4-methyl-5-imidazolecarboxylate with ethylating agents under acidic or basic conditions to introduce the ethyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-ethyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-ethyl-1H-imidazole-5-carboxylate has several scientific research applications, including:
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
Ethyl 4-methyl-5-imidazolecarboxylate: Similar structure but with an ethyl group instead of a methyl group at the 4-position.
Methyl 4-imidazolecarboxylate: Lacks the ethyl group at the 4-position, making it less hydrophobic.
4-Methyl-5-imidazolecarboxaldehyde: Contains an aldehyde group instead of an ester group, leading to different reactivity.
Uniqueness: Methyl 4-ethyl-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and ethyl groups provides distinct steric and electronic properties compared to its analogs.
Properties
IUPAC Name |
methyl 5-ethyl-1H-imidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-5-6(7(10)11-2)9-4-8-5/h4H,3H2,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGWRKLREBFVDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CN1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665089 |
Source
|
Record name | Methyl 5-ethyl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197574-43-9 |
Source
|
Record name | Methyl 5-ethyl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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